molecular formula C9H10O3S B13062893 Benzenesulfonic acid, 4-methyl-, ethenyl ester

Benzenesulfonic acid, 4-methyl-, ethenyl ester

Cat. No.: B13062893
M. Wt: 198.24 g/mol
InChI Key: CAFXCCNVUAESCN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The compound benzenesulfonic acid, 4-methyl-, ethenyl ester is systematically named ethenyl 4-methylbenzenesulfonate according to International Union of Pure and Applied Chemistry (IUPAC) rules. This nomenclature prioritizes the sulfonate ester functional group, with the parent structure being 4-methylbenzenesulfonic acid. The ester substituent (ethenyl group) is denoted as a prefix to the sulfonate anion, reflecting its position as the esterifying agent.

The numbering of the benzene ring begins at the sulfonate group (-SO₃⁻), with the methyl group occupying the para position (carbon 4). The ethenyloxy group (-O-CH₂CH₂) is bonded to the sulfur atom via an oxygen bridge, forming the ester linkage.

Common Synonyms and Historical Terminology

This compound is historically referenced by several synonyms, including:

  • Vinyl p-toluenesulfonate (emphasizing the toluenesulfonate moiety and vinyl ester group).
  • 4-Methylbenzenesulfonic acid ethenyl ester (describing the parent acid and ester substituent).
  • Vinyl tosylate (using the trivial name "tosylate" for toluenesulfonate derivatives).

The term "tosylate" originates from the abbreviation of p-toluenesulfonyl groups, a convention widely adopted in organic chemistry literature since the mid-20th century. Early publications often used "vinyl ester of toluenesulfonic acid" before standardized IUPAC terminology became prevalent.

Molecular and Structural Overview

Molecular Formula and Weight

The molecular formula of ethenyl 4-methylbenzenesulfonate is C₉H₁₀O₃S , derived from:

  • A 4-methylbenzene ring (C₇H₇)
  • A sulfonate group (SO₃⁻)
  • An ethenyloxy substituent (C₂H₃O)
Property Value
Molecular formula C₉H₁₀O₃S
Molecular weight 198.24 g/mol
Exact mass 198.0352 g/mol

The molecular weight is calculated as follows:

  • Carbon: 9 × 12.01 = 108.09
  • Hydrogen: 10 × 1.008 = 10.08
  • Oxygen: 3 × 16.00 = 48.00
  • Sulfur: 1 × 32.07 = 32.07
    Total : 108.09 + 10.08 + 48.00 + 32.07 = 198.24 g/mol .

Key Functional Groups and Substituents

The molecule features three critical structural components:

  • Aromatic core : A benzene ring substituted with:
    • A methyl group (-CH₃) at the para position.
    • A sulfonate ester group (-SO₃-O-) at the position ortho to the methyl group.
  • Sulfonate ester linkage : The sulfur atom exhibits tetrahedral geometry, bonded to three oxygen atoms (two double-bonded, one single-bonded to the ethenyl group).
  • Ethenyl group : The terminal CH₂=CH- moiety confers reactivity typical of vinyl esters, including susceptibility to polymerization and nucleophilic substitution reactions.

The bond angles and lengths are consistent with sulfonate esters:

  • S-O bond lengths: ~1.43 Å (double bonds), ~1.61 Å (single bond).
  • C-S bond length: ~1.77 Å.
  • Dihedral angle between the benzene ring and sulfonate group: Approximately 85°–90° due to steric and electronic effects.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

ethenyl 4-methylbenzenesulfonate

InChI

InChI=1S/C9H10O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3

InChI Key

CAFXCCNVUAESCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-methyl-, ethenyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with ethenol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-, ethenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Used as a reagent in various organic synthesis processes.
    • Serves as an intermediate in the production of other chemical compounds.
  • Biological Studies:
    • Investigated for its role in enzyme inhibition and protein interactions.
    • Potential applications in drug development due to its biological activity.
  • Industrial Applications:
    • Employed in the manufacture of surfactants and detergents.
    • Utilized in the formulation of cosmetics and personal care products.

Case Studies

  • Biological Activity Assessment:
    A study evaluated the interaction of benzenesulfonic acid, 4-methyl-, ethenyl ester with various enzymes. Results indicated that the compound exhibited significant inhibition of specific enzymatic activities, suggesting potential therapeutic applications.
  • Cosmetic Formulation Development:
    In cosmetic formulations, this compound was incorporated to enhance product stability and efficacy. Its ability to form stable emulsions improved the overall performance of skin care products.
  • Surfactant Production:
    Industrial applications highlighted its role in producing surfactants that enhance cleaning efficiency in detergents. The compound's unique properties allowed for the development of eco-friendly cleaning agents.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methyl-, ethenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active sulfonic acid moiety, which can then participate in various biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Tosyl Esters

Tosyl esters (derivatives of p-toluenesulfonic acid) exhibit structural and functional variations depending on the ester substituent. Below is a detailed comparison:

Methyl p-Toluenesulfonate

  • Structure : Methyl ester of p-toluenesulfonic acid (CAS 80-48-8).
  • Properties : Smaller alkyl group (methyl) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions. It is a potent alkylating agent but highly toxic.
  • Applications : Used in methylation reactions and as a reagent in the synthesis of sulfonamides .

Cyclohexyl p-Toluenesulfonate

  • Structure : Cyclohexyl ester (CAS 953-91-3).
  • Properties : The bulky cyclohexyl group increases hydrophobicity (logP >3 predicted) and decreases solubility in polar solvents. This steric bulk slows reaction rates compared to methyl or ethyl esters.
  • Applications : Employed in stereoselective syntheses and as a stable intermediate in multi-step reactions .

Phenyl p-Toluenesulfonate

  • Properties : The aromatic phenyl group introduces resonance stabilization, reducing electrophilicity. This makes it less reactive as a leaving group compared to alkyl esters.
  • Applications : Primarily used in polymer chemistry and as a substrate in catalytic studies .

Chiral Tosyl Esters (e.g., Trichloroethyl Carbamates)

  • Structure : Example: Benzenesulfonic acid, 4-methyl-, [[(1R)-2,2,2-trichloro-1-phenylethoxy]carbonyl]azanyl ester (CAS 1335126-79-8).
  • Properties : Chirality enables stereoselective reactions, such as C–H bond nitrene insertions. These esters are soluble in aromatic solvents (e.g., toluene) and exhibit high thermal stability (decomposition >180°C).
  • Applications : Critical in asymmetric synthesis for pharmaceuticals and agrochemicals .

Physicochemical and Reactivity Trends

Hydrophobicity (logP)

  • Ethyl ester: logP = 1.77 .
  • Methyl ester: logP ≈1.8 (predicted to be slightly higher due to shorter chain).
  • Cyclohexyl ester: logP >3 (estimated).

Reactivity in Nucleophilic Substitution

Reactivity decreases with increasing steric bulk:
Methyl > Ethyl > Cyclohexyl > Phenyl .
Ethyl esters balance reactivity and handling safety, making them preferred in industrial applications .

Thermal Stability

  • Ethyl and methyl esters decompose at moderate temperatures (~150–200°C).
  • Chiral trichloroethyl derivatives are stable up to 180°C .

Biological Activity

Benzenesulfonic acid, 4-methyl-, ethenyl ester (also known as 4-methylbenzenesulfonic acid ethenyl ester) is an aromatic sulfonic acid ester with significant biological activity. This compound is characterized by its ability to interact with various biological targets, particularly enzymes and proteins, which can lead to notable biochemical effects. The following sections detail the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₂O₃S
  • Molecular Weight: 212.26 g/mol
  • CAS Number: 16736-98-4

The structure of this compound includes a benzenesulfonic acid moiety attached to an ethyl ester and an ethenyl group. This unique configuration contributes to its reactivity and potential applications in biochemical research.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction: The sulfonic acid group can form strong ionic bonds with amino acid residues in enzymes, potentially leading to the inhibition or activation of enzymatic activity. This property makes it a valuable tool for studying enzyme kinetics and mechanisms.
  • Covalent Bonding: The ethenyl group allows for covalent bonding with biological macromolecules, which can significantly influence the compound's biological effects.

Enzyme Inhibition Studies

Research has shown that this compound can modulate the activity of various enzymes. For example, studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies and Research Findings

  • Toxicological Assessment : Toxicological studies indicate that benzenesulfonic acid derivatives are generally non-toxic at low doses. For instance, a study involving repeated oral administration showed no significant systemic toxicity or genotoxicity .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of benzenesulfonic acid derivatives with various biological targets. These studies highlight the importance of structural features such as the ethenyl moiety in enhancing bioactivity against specific targets .
  • Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications to the benzenesulfonic acid structure can significantly impact its biological activity. For example, the presence of additional functional groups can enhance or diminish enzyme inhibition capabilities .

Applications in Research and Industry

This compound is utilized in various fields:

  • Biochemical Research : It serves as a reagent in organic synthesis and as an intermediate in producing other chemical compounds.
  • Pharmaceutical Development : Due to its enzyme-modulating properties, it holds promise for developing therapeutic agents targeting specific metabolic pathways.
  • Industrial Applications : The compound is also employed in manufacturing surfactants and detergents due to its surface-active properties.

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